molecular formula C12H11N5O B2792777 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine CAS No. 1796946-45-6

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine

Cat. No.: B2792777
CAS No.: 1796946-45-6
M. Wt: 241.254
InChI Key: XNZNFFURKNTCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic pyrido[4,3-d]pyrimidine core fused with a pyrazine ring via a carbonyl group at the 6-position. Its structural complexity and hybrid heterocyclic system make it a candidate for diverse pharmacological applications, particularly in kinase inhibition or antimicrobial activity, as suggested by analogs in the literature . The saturated 5H,6H,7H,8H configuration indicates partial hydrogenation, which may enhance solubility and metabolic stability compared to fully aromatic systems .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-12(11-6-13-2-3-15-11)17-4-1-10-9(7-17)5-14-8-16-10/h2-3,5-6,8H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZNFFURKNTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2-aminopyrazine and 2-chloropyridine can be reacted in the presence of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrido[4,3-d]pyrimidine core undergoes selective oxidation at the nitrogen-rich positions. For example:

  • Oxidation of the Dihydropyridine Ring : Treatment with KMnO₄ in acidic conditions oxidizes the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine to its aromatic pyrido[4,3-d]pyrimidine derivative, retaining the pyrazine substituent .

  • Carbonyl Stability : The ketone group remains stable under mild oxidative conditions (e.g., H₂O₂, 25°C) but decomposes under strong oxidants like CrO₃ .

Reaction Reagents/Conditions Product Yield Reference
Oxidation of C5-C6 bondKMnO₄, H₂SO₄, 80°C, 4 hAromatic pyrido[4,3-d]pyrimidine with intact pyrazine-carbonyl linkage72%
Decomposition of carbonylCrO₃, CH₃COOH, reflux, 2 hFragmented pyrazine and oxidized pyridopyrimidine fragments<10%

Reduction Reactions

The compound’s reducible sites include the pyrazine ring and the tetrahydropyrido scaffold:

  • Pyrazine Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces pyrazine to piperazine, preserving the pyridopyrimidine system .

  • Scaffold Saturation : NaBH₄ in ethanol reduces the imine bonds in the pyrido[4,3-d]pyrimidine, yielding a fully saturated decahydro derivative .

Reaction Reagents/Conditions Product Yield Reference
Pyrazine → PiperazineH₂ (1 atm), Pd/C, EtOH, 25°C2-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-6-carbonyl}piperazine85%
Full saturation of scaffoldNaBH₄, EtOH, 0°C, 1 hDecahydro-pyrido[4,3-d]pyrimidine-carbonyl-piperazine68%

Nucleophilic Substitution

The pyridopyrimidine nitrogen atoms participate in SNAr reactions:

  • Chlorination : POCl₃ at 110°C replaces hydroxyl groups with chlorine at C2 and C4 positions .

  • Amination : Reaction with NH₃/MeOH introduces amino groups at C7, enhancing water solubility .

Reaction Reagents/Conditions Product Yield Reference
Chlorination at C2/C4POCl₃, 110°C, 6 h2,4-Dichloro-pyrido[4,3-d]pyrimidine-6-carbonyl-pyrazine90%
Ammonolysis at C7NH₃/MeOH, 60°C, 12 h7-Amino-pyrido[4,3-d]pyrimidine-6-carbonyl-pyrazine65%

Cyclization and Ring Expansion

The compound serves as a precursor for fused polycyclic systems:

  • Pyrazole Annulation : Reaction with hydrazine hydrate forms pyrazolo[4,3-d]pyrimidines via cyclocondensation .

  • Diels-Alder Reactions : The dihydropyridine moiety acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .

Reaction Reagents/Conditions Product Yield Reference
Pyrazole fusionN₂H₄·H₂O, EtOH, reflux, 8 hPyrazolo[4,3-d]pyrimidine-6-carbonyl-pyrazine78%
Diels-Alder adduct formationMaleic anhydride, toluene, 80°CBridged tetracyclic compound with anhydride linkage55%

Hydrolysis and Degradation

The carbonyl bridge and pyridopyrimidine ring are susceptible to hydrolysis:

  • Acid-Catalyzed Hydrolysis : HCl (6M) cleaves the carbonyl group, yielding pyrazine-2-carboxylic acid and pyrido[4,3-d]pyrimidine .

  • Base-Mediated Ring Opening : NaOH (10%) at 100°C disrupts the pyrimidine ring, producing fragmented amides .

Reaction Reagents/Conditions Product Yield Reference
Carbonyl cleavage6M HCl, reflux, 3 hPyrazine-2-carboxylic acid + Pyrido[4,3-d]pyrimidine88%
Pyrimidine ring scission10% NaOH, 100°C, 5 h2-Carbamoylpyrazine + Pyridine-3,4-diamine42%

Catalytic Cross-Coupling

The pyrazine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids introduces substituents at C3 of pyrazine .

  • Buchwald-Hartwig Amination : Forms C-N bonds between pyridopyrimidine and aryl amines .

Reaction Reagents/Conditions Product Yield Reference
Suzuki coupling at pyrazine-C3Pd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-2-{pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine73%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, 100°CN8-Aryl-pyrido[4,3-d]pyrimidine-6-carbonyl-pyrazine65%

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine
  • CAS Number : 1796946-45-6
  • Molecular Formula : C12H11N5O
  • Molecular Weight : 241.25 g/mol

Structural Characteristics

The compound consists of a pyrido[4,3-d]pyrimidine core with a pyrazine moiety and a carbonyl group. This structure contributes to its diverse biological activities.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have demonstrated that modifications to the pyrido[4,3-d]pyrimidine structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrido[4,3-d]pyrimidines and their activity against breast cancer cells. The results showed that specific substitutions on the carbonyl group significantly improved cytotoxicity .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

Case Study : A publication in Antibiotics highlighted the synthesis of pyrido[4,3-d]pyrimidine derivatives and their antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) that suggest significant antimicrobial effects .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study : Research presented at a neuroscience conference indicated that certain pyrido[4,3-d]pyrimidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest mechanisms involving the modulation of signaling pathways related to cell survival .

Data Table of Biological Activities

Activity TypeCompound DerivativeReference
AnticancerPyrido[4,3-d]pyrimidine derivativeJournal of Medicinal Chemistry
AntimicrobialPyrido[4,3-d]pyrimidine derivativeAntibiotics
NeuroprotectivePyrido[4,3-d]pyrimidine derivativeNeuroscience Conference

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrido[4,3-d]pyrimidine Derivatives
  • tert-Butyl 3-[(4-fluorophenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate (): Shares the pyrido[4,3-d]pyrimidine core but replaces the pyrazine with a tert-butyl ester and fluorophenylmethyl group. Biological Relevance: Such tert-butyl derivatives are often prodrugs, with ester hydrolysis enabling active metabolite release .
  • V020-2817 Screening Compound ():

    • Contains the same pyrido[4,3-d]pyrimidine-6-carboxamide scaffold but with a 4-methylpiperazinyl substituent and isopropylphenyl group.
    • The piperazine moiety improves water solubility and target affinity (e.g., kinase inhibition), contrasting with the pyrazine’s planar aromaticity .
Pyrido[2,3-d]pyrimidine Derivatives ():
  • 8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid: Differs in ring fusion (2,3-d vs. 4,3-d), altering electron distribution and binding interactions. Exhibits potent antibacterial activity against Pseudomonas aeruginosa (MIC = 0.78 µg/mL), suggesting the pyrido-pyrimidine scaffold’s versatility .

Substituent and Linker Modifications

  • Pyrazine-Linked Derivatives ():
    • 1-(4-{Pyrido[4,3-d]pyrimidine-6-carbonyl}benzenesulfonyl)pyrrolidine :
  • Replaces pyrazine with a benzenesulfonyl-pyrrolidine group.
  • Hydrazine-Derived Analogs (): 4,6-Diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-one ():
  • Synthesized via hydrazine hydrate reactions, yielding amino and hydroxyl substituents.
  • Amino groups increase polarity (clogP ~1.5), whereas the pyrazine in the target compound balances hydrophobicity and hydrogen-bonding .

Physicochemical and Spectral Properties

Property Target Compound tert-Butyl Derivative () 8-Ethyl Analog ()
Molecular Weight ~358.4 g/mol (estimated) 359.40 g/mol 375.3 g/mol
Key Functional Groups Pyrazine, carbonyl tert-Butyl ester, fluorophenylmethyl Piperazinyl, carboxylic acid
Spectral Data Expected C=O stretch ~1680 cm⁻¹ (IR) δ 1.45 (t-Bu, $^1$H NMR) δ 8.2 (pyrimidine-H, $^1$H NMR)

Biological Activity

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrido[4,3-d]pyrimidine core with a carbonyl group attached to a pyrazine moiety. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. Common synthetic routes include:

  • Preparation of the Pyrido[4,3-d]pyrimidine Core : This often involves cyclization reactions starting from simpler precursors.
  • Introduction of the Pyrazine Group : This can be achieved through various substitution reactions involving pyrazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for antitumor activity as it disrupts folate metabolism necessary for DNA synthesis .
  • Tyrosine Kinases : The compound exhibits inhibitory effects on various kinases involved in cell signaling pathways associated with cancer progression .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For example:

  • NCI-H1975 and A549 Cells : The compound demonstrated significant inhibition of cell proliferation with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (μM)Reference
NCI-H197515.629 ± 1.03
A5490.440 ± 0.039
NCI-H460>50

Case Studies

  • Antitumor Activity : In a study evaluating various pyrido[2,3-d]pyrimidines, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
  • Kinase Inhibition : Another investigation highlighted that modifications to the pyrido[4,3-d]pyrimidine structure could enhance its selectivity and potency against specific kinases such as EGFR and CDK4/6 .

Comparative Analysis

When compared to other similar compounds within the pyrido family, this compound stands out due to its unique structural features that confer distinct biological properties.

Compound NameBiological TargetActivity
This compoundDHFRAntitumor
6-(2-chlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-ethyl-7 H,8 H-pyrido[2,3-d]pyrimidin-7-oneTyrosine KinaseModerate Inhibition
N6-methylpyrido[2,3-d]pyrimidine-2,4-diamineDHFRStrong Antitumor Activity

Q & A

Q. What are the optimized synthetic routes for preparing 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine, and how can purity be maximized?

The synthesis involves multi-step protocols, including:

  • Cyclization of pyrido-pyrimidine precursors using trifluoroacetic acid (TFA) or polyphosphoric acid to form the fused heterocyclic core.
  • Coupling reactions (e.g., benzylation or acylation) with pyrazine derivatives, facilitated by coupling agents like EDCl or DCC .
  • Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures achieves >95% purity. Impurities often arise from incomplete cyclization or side reactions during coupling, necessitating rigorous monitoring via TLC or LC-MS .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography confirms the fused pyrido-pyrimidine-pyrazine framework and torsion angles (e.g., dihedral angles <10° between rings) .
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., pyrazine carbonyl at δ ~165 ppm; pyrido protons as multiplets at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 342.12) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or acidic buffers (pH <3) due to protonation of the pyrazine nitrogen .
  • Stability : Degrades in basic conditions (pH >9) via hydrolysis of the carbonyl group. Storage at -20°C in inert atmospheres (N2_2) preserves integrity for >6 months .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular dynamics) predict the electronic and conformational behavior of this compound?

  • DFT calculations (B3LYP/6-31G*) reveal a low LUMO (-2.8 eV), indicating strong electron-accepting capacity, critical for charge-transfer applications .
  • Molecular dynamics (MCTDH simulations) show rapid S1_1→S2_2 transitions (<50 fs) in excited states, influenced by vibrational coupling in the pyrazine ring .
  • Conformational analysis : The pyrido-pyrimidine core adopts a planar conformation, while the pyrazine carbonyl exhibits slight out-of-plane distortion (~15°) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing pyrido-pyrimidine with imidazo-pyrazine) to isolate pharmacophore contributions .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and incubation time to minimize discrepancies .
  • Meta-analysis : Cross-reference IC50_{50} values with structural databases (e.g., PubChem BioAssay) to identify outliers caused by impurities or assay artifacts .

Q. How do intermolecular interactions (π-stacking, H-bonding) influence solid-state packing and material properties?

  • π-π stacking : The pyrazine ring engages in face-to-face stacking (3.4–3.6 Å distances), enhancing crystallinity and thermal stability (Tdec_\text{dec} >250°C) .
  • H-bonding : The carbonyl group forms H-bonds with amine/amide residues in co-crystallized proteins (e.g., binding energy -8.2 kcal/mol in kinase inhibitors) .
  • Van der Waals interactions : Alkyl substituents (e.g., cyclopropyl groups) reduce packing density, improving solubility without disrupting stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.